molecular formula C8H12N2 B3290233 (3,6-Dimethylpyridin-2-YL)methanamine CAS No. 863548-40-7

(3,6-Dimethylpyridin-2-YL)methanamine

Cat. No.: B3290233
CAS No.: 863548-40-7
M. Wt: 136.19 g/mol
InChI Key: YBQLVYCNSLQITM-UHFFFAOYSA-N
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Description

(3,6-Dimethylpyridin-2-YL)methanamine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 6th positions and an amine group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dimethylpyridin-2-YL)methanamine typically involves the alkylation of 3,6-dimethylpyridine with a suitable amine source. One common method is the reaction of 3,6-dimethylpyridine with formaldehyde and ammonia under acidic conditions to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3,6-Dimethylpyridin-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3,6-Dimethylpyridin-2-YL)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,6-Dimethylpyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4,6-Dimethylpyridin-2-YL)methanamine: Similar structure but with methyl groups at different positions.

    (3,5-Dimethylpyridin-2-YL)methanamine: Another isomer with methyl groups at the 3rd and 5th positions.

Uniqueness

(3,6-Dimethylpyridin-2-YL)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups and the amine group can affect the compound’s ability to interact with various molecular targets, making it distinct from its isomers .

Properties

IUPAC Name

(3,6-dimethylpyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQLVYCNSLQITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863548-40-7
Record name (3,6-dimethylpyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3,6-dimethylpyridine-2-carbonitrile (264 mg, 2.00 mmol) in EtOH (10 mL) was treated with Raney-Ni (approximately 100 mg) and stirred under an atmosphere of hydrogen for 4 h at room temperature. The mixture was filtered through Celite and concentrated in vacuo to give the title compound (270 mg, 99%) as a yellow oil; NMR δH (400 MHz, CDCl3) 2.31 (3H, s), 2.51 (3H, s), 4.17 (2H, s), 7.00 (1H, d, J 7.5 Hz) and 7.37 (1H, d, J 7.5 Hz); M/Z 137 (M+H)+.
Quantity
264 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,6-Dimethylpyridin-2-YL)methanamine
Reactant of Route 2
(3,6-Dimethylpyridin-2-YL)methanamine
Reactant of Route 3
(3,6-Dimethylpyridin-2-YL)methanamine
Reactant of Route 4
(3,6-Dimethylpyridin-2-YL)methanamine
Reactant of Route 5
(3,6-Dimethylpyridin-2-YL)methanamine
Reactant of Route 6
(3,6-Dimethylpyridin-2-YL)methanamine

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